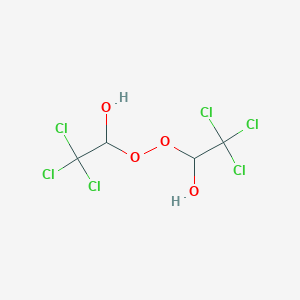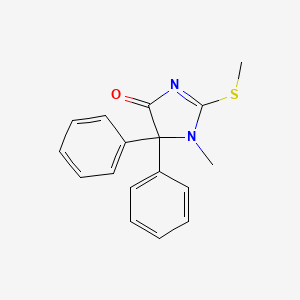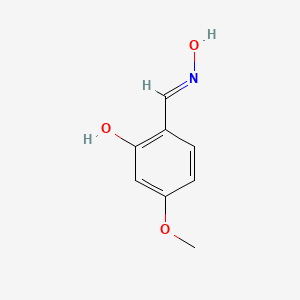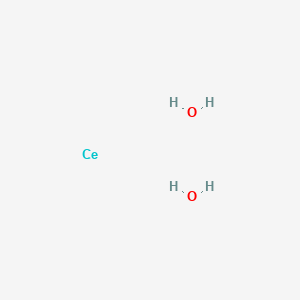
Cerium--water (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium–water (1/2) is a compound formed by the reaction of cerium with water. Cerium is a rare earth element, part of the lanthanide series, and is known for its various oxidation states, primarily +3 and +4. The compound cerium–water (1/2) is significant due to its unique chemical properties and its applications in various fields such as catalysis, environmental remediation, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).
化学反応の分析
Types of Reactions
Cerium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Cerium can be oxidized from +3 to +4 oxidation state.
Reduction: Cerium can be reduced from +4 to +3 oxidation state.
Substitution: Cerium can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving cerium–water (1/2) include acids, bases, and oxidizing agents. For example, cerium reacts with dilute sulfuric acid to form cerium sulfate and hydrogen gas: [ 2 \text{Ce} (s) + 3 \text{H}_2\text{SO}_4 (aq) \rightarrow 2 \text{Ce}^{3+} (aq) + 3 \text{SO}_4^{2-} (aq) + 3 \text{H}_2 (g) ]
Major Products
The major products formed from reactions involving cerium–water (1/2) include cerium hydroxide, cerium oxide, and various cerium salts depending on the reagents used.
科学的研究の応用
Cerium–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.
Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.
作用機序
The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to cerium–water (1/2) include other cerium compounds such as cerium oxide (CeO2), cerium chloride (CeCl3), and cerium sulfate (Ce(SO4)2).
Uniqueness
Cerium–water (1/2) is unique due to its ability to undergo redox cycling between +3 and +4 oxidation states, which is not commonly observed in other lanthanides. This property makes it particularly valuable in applications requiring redox reactions, such as catalysis and environmental remediation.
特性
CAS番号 |
23172-39-6 |
|---|---|
分子式 |
CeH4O2 |
分子量 |
176.147 g/mol |
IUPAC名 |
cerium;dihydrate |
InChI |
InChI=1S/Ce.2H2O/h;2*1H2 |
InChIキー |
NDINIXHHFVAUEE-UHFFFAOYSA-N |
正規SMILES |
O.O.[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


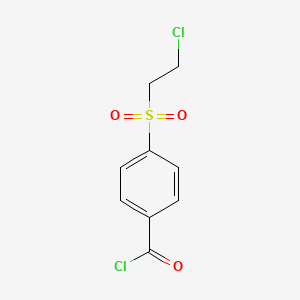
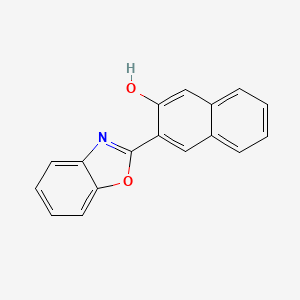

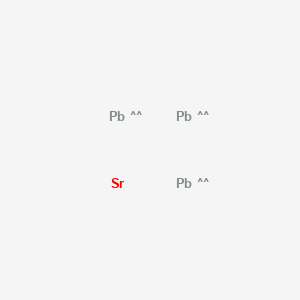
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)

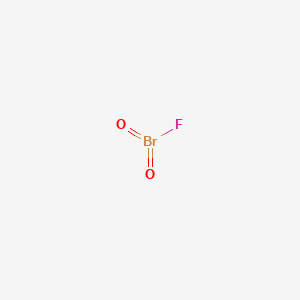
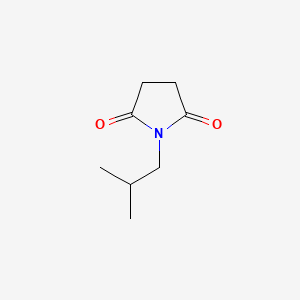
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
